chemical structure of 8-chloroisoquinoline-3-carboxylic acid
chemical structure of 8-chloroisoquinoline-3-carboxylic acid
This technical guide details the structural analysis, synthetic pathways, and pharmacological context of 8-chloroisoquinoline-3-carboxylic acid . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of HIF Prolyl Hydroxylase (PHD) inhibitors and metalloenzyme ligands.
Structural Pharmacophore & Synthetic Methodology
Executive Summary
8-Chloroisoquinoline-3-carboxylic acid is a bicyclic heteroaromatic scaffold characterized by a carboxylic acid moiety at the C3 position and a chlorine substituent at the C8 (peri) position. It serves as a vital pharmacophore in drug discovery, most notably as a bidentate ligand for iron-dependent enzymes (e.g., HIF-PHD isoforms) and as a building block for antitumor agents. The C8-chlorine atom introduces significant steric bulk and lipophilicity, modulating the metabolic stability and binding affinity of the parent isoquinoline ring.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule consists of a benzene ring fused to a pyridine ring (isoquinoline core).[1][2] The numbering system places the nitrogen at position 2. The critical substituents are the carboxylic acid at C3 and the chlorine atom at C8.
Structural Numbering & Geometry
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C3 Position (COOH): Acts as the primary hydrogen bond donor/acceptor and metal chelator.
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C8 Position (Cl): The "peri" position relative to C1. The chlorine atom exerts a steric clash with protons or substituents at C1, potentially distorting planarity or blocking metabolic attack at this vulnerable site.
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Isoquinoline Nitrogen (N2): A basic center (sp² hybridized), essential for coordination chemistry.
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₀H₆ClNO₂ | Core scaffold composition |
| Molecular Weight | 207.61 g/mol | Fragment-like chemical space |
| cLogP | 2.1 - 2.4 | Moderate lipophilicity; membrane permeable |
| pKa (COOH) | 3.2 - 3.5 | Ionized (carboxylate) at physiological pH |
| pKa (Isoquinoline N) | 2.5 - 3.0 | Reduced basicity due to EWG (COOH) and 8-Cl effects |
| H-Bond Donors | 1 (COOH) | Interaction with active site residues (e.g., Arg/Tyr) |
| H-Bond Acceptors | 3 (N, C=O, OH) | Metal chelation (N + O) |
| Topological Polar Surface Area | ~50 Ų | Good oral bioavailability predictor |
Synthetic Methodology
The synthesis of 8-chloroisoquinoline-3-carboxylic acid requires a strategy that regioselectively installs the chlorine at the C8 position. The most robust method involves the condensation of 2-chlorobenzaldehyde with ethyl isocyanoacetate , followed by cyclization and hydrolysis.
Retrosynthetic Analysis
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Disconnection: C1–C8a and C3–C4 bonds.
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Precursors: ortho-substituted benzaldehyde (2-chlorobenzaldehyde) and a glycine equivalent (ethyl isocyanoacetate).
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Logic: The 2-chloro substituent on the benzaldehyde dictates the 8-position on the final isoquinoline ring after cyclization occurs at the unsubstituted ortho carbon (C6 of benzaldehyde).
Step-by-Step Protocol
Step 1: Aldol-Type Condensation & Cyclization
This step builds the isoquinoline core using a base-mediated cascade reaction.
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Reagents: 2-Chlorobenzaldehyde (1.0 eq), Ethyl isocyanoacetate (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (Potassium tert-butoxide).
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Solvent: THF or DMF (Anhydrous).
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Conditions: 0°C to Room Temperature, 4–12 hours.
Mechanism:
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Deprotonation of ethyl isocyanoacetate forms an
-isocyano carbanion. -
Nucleophilic attack on the aldehyde carbonyl of 2-chlorobenzaldehyde.
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Cyclization of the hydroxyl group onto the isocyanide carbon forms an oxazoline intermediate.
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Elimination of water (dehydration) and aromatization yields Ethyl 8-chloroisoquinoline-3-carboxylate .
Step 2: Ester Hydrolysis
Conversion of the ethyl ester to the free carboxylic acid.
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Reagents: LiOH or NaOH (2.0 eq).
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Solvent: THF/Water or MeOH/Water (1:1 mixture).
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Conditions: Reflux or 60°C for 2 hours.
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Workup: Acidify with 1M HCl to pH 3–4 to precipitate the product.
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic route via isocyanoacetate condensation. The 2-Cl position on the aldehyde translates to the 8-Cl position on the isoquinoline.
Pharmacological Mechanism: HIF-PHD Inhibition[8][9]
The primary utility of isoquinoline-3-carboxylic acids lies in their ability to inhibit HIF Prolyl Hydroxylase Domain (PHD) enzymes. These enzymes regulate the stability of Hypoxia-Inducible Factor (HIF).[3][4][5]
Binding Mode (The "2-His-1-Carboxylate" Motif)
PHD enzymes contain a non-heme iron (Fe²⁺) at their active site, held by two histidine residues and one aspartate. Inhibitors must compete with the co-substrate (2-oxoglutarate).
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Chelation: The nitrogen of the isoquinoline ring and the oxygen of the 3-carboxylate form a planar, bidentate chelate with the active site Fe²⁺.
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8-Chloro Role: The 8-Cl substituent occupies a hydrophobic pocket adjacent to the active site. It prevents oxidative metabolism at the C8 position and restricts the rotation of the molecule, potentially locking it into a bioactive conformation.
Mechanism Diagram (DOT)
Figure 2: Bidentate chelation of the active site Iron (Fe) by the isoquinoline core. The 8-Cl group engages adjacent hydrophobic domains.
Analytical Characterization
To validate the synthesis of 8-chloroisoquinoline-3-carboxylic acid, the following spectral signatures are diagnostic:
¹H NMR Spectroscopy (DMSO-d₆)[5]
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C1-H (Singlet): A highly deshielded singlet around 9.2 – 9.5 ppm . The 8-Cl substituent may cause a slight downfield shift compared to the unsubstituted analog due to steric compression (deshielding) or electronic effects.
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C4-H (Singlet): A singlet around 8.6 – 8.8 ppm .
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Aromatic Region (C5, C6, C7): A pattern of three protons.[6] Typically a doublet (C7), triplet (C6), and doublet (C5) pattern, or multiplet, in the range of 7.8 – 8.2 ppm .
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Carboxylic Acid (OH): A broad singlet around 13.0 – 14.0 ppm (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ peak at 208.0 and [M+H+2]⁺ at 210.0 (characteristic 3:1 Chlorine isotope pattern).
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Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.
References
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Gao, F., Liu, H., Li, L., et al. (2015). Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead.[7] Bioorganic & Medicinal Chemistry Letters, 25(22), 5253-5257. Retrieved from [Link]
- Nangia, A., et al. (2012). Synthesis of substituted isoquinolines via the reaction of 2-alkynylbenzaldehydes with isocyanoacetates. Organic Letters.
- Ivan, M., & Kaelin, W. G. (2017). The EGLN-HIF O2-Sensing System as a Therapeutic Target. Molecular Cancer Research. (Context for HIF-PHD inhibition).
